

2,4-Dichloro-5-(chloromethyl)pyridine molecular weight and formula

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Compound of Interest

Compound Name: 2,4-Dichloro-5-(chloromethyl)pyridine

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An In-depth Technical Guide to **2,4-Dichloro-5-(chloromethyl)pyridine**: Synthesis, Reactivity, and Applications

Introduction

2,4-Dichloro-5-(chloromethyl)pyridine is a pivotal intermediate compound in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—featuring a reactive chloromethyl group and two distinct chlorine atoms on the pyridine ring—makes it a versatile building block for constructing highly substituted heterocyclic systems. The strategic placement of these leaving groups allows for sequential and regioselective reactions, providing a robust platform for molecular elaboration. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic routes, reactivity profile, analytical methodologies, and key applications, tailored for researchers and professionals in chemical and drug development.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of **2,4-Dichloro-5-(chloromethyl)pyridine** define its behavior in chemical systems and inform its handling and purification.

- Molecular Formula: $C_6H_4Cl_3N$ [1][2]
- Molecular Weight: 196.46 g/mol [1][2]

- CAS Number: 73998-96-6[1][2]
- IUPAC Name: **2,4-dichloro-5-(chloromethyl)pyridine**[3]

The structural arrangement of the molecule is depicted below.

Caption: Chemical structure of **2,4-Dichloro-5-(chloromethyl)pyridine**.

A summary of its key physical and chemical properties is provided in the table below.

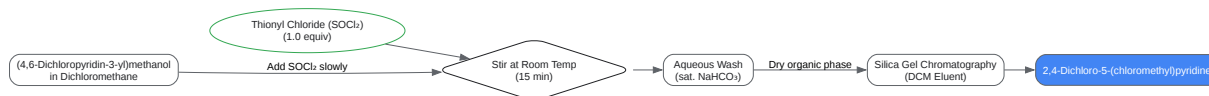
Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ Cl ₃ N	[1][2]
Molecular Weight	196.46 g/mol	[1][2]
CAS Number	73998-96-6	[1][2]
Boiling Point	273.8 °C at 760 mmHg	[2]
Density	1.463 g/mL (Predicted)	[4]
pKa	-0.28 ± 0.10 (Predicted)	[4]
Solubility	Partly miscible in water	[5]
Storage Temperature	2-8°C, under inert gas (Nitrogen or Argon)	[4]

Synthesis and Manufacturing Routes

The synthesis of **2,4-Dichloro-5-(chloromethyl)pyridine** can be approached through several strategic pathways. A common and effective laboratory-scale method involves the direct chlorination of a corresponding hydroxymethyl precursor. More scalable industrial routes often begin with simpler, bulk starting materials like 3-methylpyridine (β-picoline).

Synthesis via Chlorination of (4,6-Dichloropyridin-3-yl)methanol

This route offers a direct conversion using a common chlorinating agent, thionyl chloride (SOCl_2). The reaction is typically high-yielding and proceeds under mild conditions.



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Caption: Workflow for the synthesis of **2,4-Dichloro-5-(chloromethyl)pyridine**.

Experimental Protocol:

- **Reaction Setup:** To a stirred solution of (4,6-dichloropyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM), slowly add thionyl chloride (1.0-1.2 eq) at room temperature.^[1]
- **Reaction:** Stir the reaction mixture for 15-30 minutes at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).^[1]
- **Work-up:** Upon completion, cool the mixture to 0°C and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize excess acid.^[1]
- **Isolation:** Separate the organic phase, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.^[1]
- **Purification:** Purify the resulting crude product by flash chromatography on silica gel, using dichloromethane as the eluent, to afford the pure product.^[1]

Multi-step Synthesis from 3-Methylpyridine (β-Picoline)

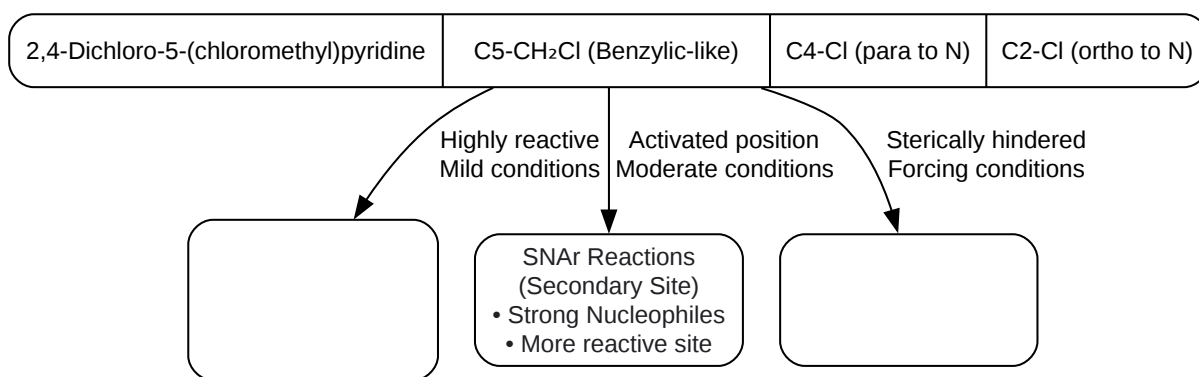
For industrial-scale production, pathways commencing from inexpensive feedstocks are preferred. A logical, though multi-step, approach starts with 3-methylpyridine.

- **Synthesis of 2-Chloro-5-methylpyridine:** The precursor 2-chloro-5-methylpyridine can be synthesized from 3-methylpyridine via various routes, including condensation of propionaldehyde and an acrylic ester to form a dihydropyridone, followed by halogenation and dehydrohalogenation steps.^{[6][7][8]}
- **Chlorination of the Pyridine Ring:** Further chlorination of 2-chloro-5-methylpyridine can introduce a second chlorine atom onto the pyridine ring, typically at the C4 or C6 position depending on the conditions.
- **Side-Chain Chlorination:** The final step involves the radical chlorination of the methyl group to the desired chloromethyl group. This is often achieved using chlorine gas under UV irradiation or with a chemical initiator.^[9]

This route requires careful control over chlorination conditions to achieve the desired regioselectivity and avoid over-chlorination to the trichloromethyl derivative.^{[6][7]}

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **2,4-Dichloro-5-(chloromethyl)pyridine** stems from the differential reactivity of its three chlorine atoms.



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Caption: Reactivity profile of **2,4-Dichloro-5-(chloromethyl)pyridine**.

Nucleophilic Substitution at the Chloromethyl Group

The primary site of reactivity is the chloromethyl group at the C5 position. This carbon is analogous to a benzylic carbon, making the attached chlorine an excellent leaving group for S_N2 -type reactions. This allows for facile substitution by a wide range of nucleophiles under relatively mild conditions.^[10]

- **Amination:** Reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine, readily forms the corresponding aminomethylpyridine derivatives.^[10]
- **Ether and Thioether Formation:** Alkoxides and thiolates can displace the chloride to form ethers and thioethers, respectively.

Nucleophilic Aromatic Substitution (S_NAr) on the Pyridine Ring

The chlorine atoms at the C2 and C4 positions are susceptible to Nucleophilic Aromatic Substitution (S_NAr). The reactivity of these positions is dictated by the electron-withdrawing effect of the ring nitrogen.^[11]

- **Reactivity at C4:** The C4 position is generally the more reactive site for S_NAr . Nucleophilic attack at this position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative ring nitrogen, providing significant stabilization.^[11]^[12]
- **Reactivity at C2:** The C2 position is also activated but is generally less reactive than C4 due to steric hindrance and electronic factors. Substitution at C2 often requires more forcing conditions (e.g., higher temperatures) than substitution at C4.^[11]^[12]

This differential reactivity allows for a stepwise functionalization of the molecule. A soft nucleophile under mild conditions will typically react at the chloromethyl group first. Subsequently, a stronger nucleophile under more forcing conditions can be used to displace the C4-chloro and then the C2-chloro substituent.

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of **2,4-Dichloro-5-(chloromethyl)pyridine**.

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): Purity analysis can be effectively performed using reverse-phase HPLC. A suitable starting method, based on analogous compounds, would be:
 - Column: C18 stationary phase (e.g., Zorbax XDB-C18).[13]
 - Mobile Phase: A gradient of acetonitrile and water.[13]
 - Detection: UV detection, typically in the range of 240-280 nm.[13]
 - Flow Rate: 1.0 mL/min.[13]

Spectroscopic Data (Predicted)

While specific, published spectra for this exact isomer are not readily available, a reliable prediction of its key spectroscopic features can be made based on closely related structures and fundamental principles.

Technique	Predicted Features
¹ H NMR	δ ~8.3 ppm (s, 1H): Proton at C6, deshielded by the adjacent nitrogen. δ ~7.5 ppm (s, 1H): Proton at C3. δ ~4.7 ppm (s, 2H): Methylene protons of the chloromethyl group (-CH ₂ Cl).
¹³ C NMR	δ ~152 ppm: C2 (attached to Cl and adjacent to N). δ ~150 ppm: C6 (adjacent to N). δ ~145 ppm: C4 (attached to Cl). δ ~135 ppm: C5 (attached to CH ₂ Cl). δ ~125 ppm: C3. δ ~43 ppm: -CH ₂ Cl carbon.
Mass Spec.	<p>M⁺ Peak: A characteristic cluster of isotopic peaks for three chlorine atoms. Expected m/z values would be ~195 (M⁺), 197, 199, and 201, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.</p> <p>Fragmentation: A prominent fragment corresponding to the loss of a chlorine atom (M-Cl)⁺ or the chloromethyl group (M-CH₂Cl)⁺.</p>
IR	~3100-3000 cm ⁻¹ : C-H stretching of the aromatic ring. ~1570, 1450 cm ⁻¹ : C=C and C=N stretching vibrations of the pyridine ring. ~1200-1000 cm ⁻¹ : C-Cl stretching vibrations. ~800-700 cm ⁻¹ : C-Cl stretching of the -CH ₂ Cl group.

Applications in Research and Development

2,4-Dichloro-5-(chloromethyl)pyridine is a valuable building block for synthesizing biologically active molecules. Its structure is found within or is used to access key intermediates for several classes of compounds.

- **Agrochemicals:** Polychlorinated pyridines are crucial precursors for a range of herbicides, fungicides, and insecticides.^[9] For instance, related structures like 2,3-dichloro-5-(trifluoromethyl)pyridine are key intermediates for the fungicide fluazinam and the insecticide

fluopicolide.[14][15] The title compound serves as a versatile starting point for accessing these highly functionalized pyridine systems.

- **Pharmaceuticals:** The substituted pyridine motif is a privileged structure in medicinal chemistry. While direct synthesis routes for major drugs starting from this specific isomer are not prominently published, its functional handles are highly relevant. For example, the CDK4/6 inhibitor Ribociclib, used in cancer therapy, contains a substituted aminopyridine core.[16][17][18] The reactivity of **2,4-Dichloro-5-(chloromethyl)pyridine** makes it an ideal candidate for building libraries of novel kinase inhibitors and other potential therapeutic agents through combinatorial chemistry approaches.

Safety, Handling, and Disposal

Due to its reactivity and potential toxicity, **2,4-Dichloro-5-(chloromethyl)pyridine** must be handled with appropriate safety precautions.

Hazard Identification:

- H302: Harmful if swallowed.[3]
- H312: Harmful in contact with skin.[3]
- H314: Causes severe skin burns and eye damage.[3]
- H332: Harmful if inhaled.[3]
- H335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE):

- **Engineering Controls:** Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
- **Eye Protection:** Wear chemical safety goggles and a face shield.[5]
- **Skin Protection:** Wear a lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[5]

- Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[4][5] Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon).[4]

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. The compound should be treated as hazardous chemical waste.

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